molecular formula C14H11IO B1315984 2-Iodo-4'-methylbenzophenone CAS No. 107624-39-5

2-Iodo-4'-methylbenzophenone

Cat. No. B1315984
M. Wt: 322.14 g/mol
InChI Key: VPUXPIALMJUMLZ-UHFFFAOYSA-N
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Description

2-Iodo-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of 2-Iodo-4’-methylbenzophenone involves several steps, including bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4’-methylbenzophenone is characterized by the presence of an iodine atom attached to the second carbon of the phenyl ring and a methyl group attached to the fourth carbon of the phenyl ring .


Chemical Reactions Analysis

2-Iodo-4’-methylbenzophenone facilitates the conversion of carbonyl groups into more versatile and functional alcohol moieties that can be further manipulated in subsequent chemical transformations .

Scientific Research Applications

Enantioselective Electroreduction

Research by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) for the enantioselective electroreduction of organic molecules, including 4-methylbenzophenone. They achieved up to 17% optical purity in the corresponding alcohols, demonstrating the potential of this compound in asymmetric electrochemical processes (Schwientek, Pleus, & Hamann, 1999).

Oxidative Dearomatization

Quideau, Pouységu, Ozanne, and Gagnepain (2005) investigated the use of 2-methylphenols, including derivatives of 2-methylbenzophenone, in oxidative dearomatization. Their work highlighted its utility in creating cyclohexa-2,4-dienone derivatives, which are valuable in synthetic organic chemistry (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Crystal Phase Studies

Kutzke, Al-Mansour, and Klapper (1996) focused on the crystal structures of 4-methylbenzophenone, discovering both stable and metastable phases. This research provides insights into the crystalline properties of benzophenone derivatives, which are essential for applications in materials science (Kutzke, Al-Mansour, & Klapper, 1996).

Thermodynamic Properties

Silva, Amaral, Guedes, and Gomes (2006) derived the standard molar enthalpies of formation for various methylbenzophenones, including 2-methylbenzophenone. Understanding these thermodynamic properties is vital for their use in chemical reactions and material design (Silva, Amaral, Guedes, & Gomes, 2006).

Microfluidic Photoreactor Applications

Mateos, Cherubini-Celli, Carofiglio, Bonchio, Marino, Companyó, and Dell’Amico (2018) demonstrated that light-driven reactions of 2-methylbenzophenones are significantly enhanced in a microfluidic photoreactor. This advancement opens new avenues for efficient photochemical synthesis (Mateos et al., 2018).

Safety And Hazards

The safety data sheet for benzophenone, a related compound, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Future Directions

Future research could focus on the development of environmentally benign methods for the synthesis of 2-Iodo-4’-methylbenzophenone and its derivatives . Additionally, the application of 2-Iodo-4’-methylbenzophenone in the preparation of other complex molecules could be explored .

properties

IUPAC Name

(2-iodophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUXPIALMJUMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572410
Record name (2-Iodophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4'-methylbenzophenone

CAS RN

107624-39-5
Record name (2-Iodophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DI Relyea, DLF DeTar - Journal of the American Chemical Society, 1954 - ACS Publications
… diazonium salt I with sodium iodide in aqueous solution proceeded as follows: at a pH of 1 and of 7 (phosphate) only one iodo compound was produced, 2'-iodo-4-methylbenzophenone…
Number of citations: 5 pubs.acs.org
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… (ii) 2-Iodo-4-methylbenzophenone. This was obtained in the usual way by the diazo-reaction. Purification of the ketone was achieved by chromatography over alumina, and …
Number of citations: 15 pubs.rsc.org
DLF DeTar, DI Relyea - Journal of the American Chemical Society, 1956 - ACS Publications
… 2-Iodo-4'-methylbenzophenone.—A mixture of 13.3 g. (0.050 mole) of 2-iodobenzoyl chloride, 100 ml. … The 2-iodo-4'-methylbenzophenone has a bp 158-162 at 0.6 mm. …
Number of citations: 20 pubs.acs.org
CN Schiessler, RW Schiessler - Journal of the American Chemical …, 1954 - ACS Publications
… diazonium salt I with sodium iodide in aqueous solution proceeded as follows: at a pH of 1 and of 7 (phosphate) only one iodo compound was produced, 2'-iodo-4-methylbenzophenone…
Number of citations: 3 pubs.acs.org
HO Pritchard, JB Pyke… - Journal of the American …, 1954 - ACS Publications
… diazonium salt I with sodium iodide in aqueous solution proceeded as follows: at a pH of 1 and of 7 (phosphate) only one iodo compound was produced, 2'-iodo-4-methylbenzophenone…
Number of citations: 28 pubs.acs.org

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